Cas no 2171999-79-2 (Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate)

Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1636032
- 2171999-79-2
- tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate
-
- インチ: 1S/C14H21NO4/c1-9-5-10(8-18-9)11-6-15(7-12(11)16)13(17)19-14(2,3)4/h5,8,11-12,16H,6-7H2,1-4H3
- InChIKey: VRRNEBFSPZFQDX-UHFFFAOYSA-N
- ほほえんだ: OC1CN(C(=O)OC(C)(C)C)CC1C1=COC(C)=C1
計算された属性
- せいみつぶんしりょう: 267.14705815g/mol
- どういたいしつりょう: 267.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 62.9Ų
Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636032-0.5g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 0.5g |
$1453.0 | 2023-07-10 | ||
Enamine | EN300-1636032-1.0g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 1.0g |
$1515.0 | 2023-07-10 | ||
Enamine | EN300-1636032-10000mg |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 10000mg |
$4545.0 | 2023-09-22 | ||
Enamine | EN300-1636032-50mg |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 50mg |
$888.0 | 2023-09-22 | ||
Enamine | EN300-1636032-5.0g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 5.0g |
$4391.0 | 2023-07-10 | ||
Enamine | EN300-1636032-10.0g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 10.0g |
$6512.0 | 2023-07-10 | ||
Enamine | EN300-1636032-2500mg |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 2500mg |
$2071.0 | 2023-09-22 | ||
Enamine | EN300-1636032-0.05g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 0.05g |
$1272.0 | 2023-07-10 | ||
Enamine | EN300-1636032-500mg |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1636032-0.25g |
tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate |
2171999-79-2 | 0.25g |
$1393.0 | 2023-07-10 |
Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate 関連文献
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylateに関する追加情報
Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate
Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate (CAS No. 2171999-79-2) is a complex organic compound with a unique structure that combines a pyrrolidine ring, a hydroxyl group, and a substituted furan moiety. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a tert-butyl ester group attached to the pyrrolidine ring, which is further substituted with a hydroxyl group and a 5-methylfuran-3-yl substituent. This combination of functional groups makes the compound versatile and amenable to further chemical modifications.
The synthesis of tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate involves a series of carefully designed reactions that highlight the importance of stereochemistry and regioselectivity. Recent studies have focused on optimizing the synthesis pathway to improve yield and reduce environmental impact. For instance, researchers have explored the use of green chemistry principles, such as catalytic asymmetric synthesis, to construct the pyrrolidine ring with high enantioselectivity. The incorporation of the 5-methylfuran group has also been studied using various coupling reactions, including Suzuki-Miyaura cross-coupling, which has proven to be highly efficient under mild conditions.
One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The pyrrolidine ring is a common structural motif in many bioactive compounds, including antiviral agents and anticancer drugs. The presence of the hydroxyl group and the 5-methylfuran substituent adds functional diversity, enabling the compound to interact with biological targets in multiple ways. Recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.
In addition to its pharmaceutical applications, tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate has shown potential in agrochemicals. The compound's ability to modulate plant growth hormones has led to investigations into its use as a plant growth regulator. Studies have shown that it can enhance stress tolerance in crops under adverse environmental conditions, such as drought or high salinity. This property makes it a valuable candidate for developing sustainable agricultural solutions.
The structural versatility of this compound also extends to materials science. Researchers have explored its use as a precursor for synthesizing advanced materials, such as stimuli-responsive polymers and self-healing materials. The tert-butyl ester group can be easily modified to introduce functional groups that respond to external stimuli, such as temperature or pH changes. This capability opens up new possibilities for developing smart materials with applications in sensors, drug delivery systems, and adaptive textiles.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits unique electronic transitions due to the conjugation between the pyrrolidine ring and the furan moiety. These findings have implications for its use in optoelectronic devices and organic light-emitting diodes (OLEDs), where such properties are highly desirable.
In conclusion, tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate (CAS No. 2171999-79-2) is a multifaceted compound with significant potential across various disciplines. Its unique structure, combined with recent advances in synthesis and application studies, positions it as a valuable tool for addressing challenges in medicine, agriculture, and materials science. As research continues to uncover new properties and functions of this compound, its role in driving innovation is expected to grow significantly.
2171999-79-2 (Tert-butyl 3-hydroxy-4-(5-methylfuran-3-yl)pyrrolidine-1-carboxylate) 関連製品
- 1538127-02-4(N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine)
- 401909-55-5(1-(1h-pyrrol-2-yl)methanamine Hydrochloride (1:1))
- 895644-96-9(2-{5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 301860-91-3(2-Cyano-3-(4-methoxyphenyl)-N-2-phenazinyl-2-propenamide)
- 335654-08-5(2-chloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one)
- 1155574-85-8(1-ethyl-N-(5-methylthiophen-2-yl)methyl-1H-pyrazol-4-amine)
- 1226433-37-9(6-4-(oxolane-2-carbonyl)piperazin-1-yl-N-(pyridin-3-yl)pyridazin-3-amine)
- 13357-10-3(2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate)
- 2639460-81-2(tert-butyl 1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate)




